

discovery and development of chlorantraniliprole insecticide

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An In-depth Technical Guide on the Discovery and Development of **Chlorantraniliprole**

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantraniliprole (CAS No. 500008-45-7) is a broad-spectrum insecticide belonging to the anthranilic diamide class, first developed by DuPont.[1][2] It exhibits a novel mode of action by targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[3][4][5] Its high efficacy against a range of lepidopteran and other pests, coupled with a favorable toxicological profile for nontarget organisms, has established it as a critical tool in integrated pest management (IPM) programs worldwide. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, toxicological data, and key experimental protocols associated with the development of **chlorantraniliprole**.

Discovery and Rationale

The development of **chlorantraniliprole**, with the test code DPX-E2Y45, emerged from a focused effort by DuPont to discover new insecticidal chemotypes with novel modes of action to combat growing insecticide resistance. The research was based on the extract of Ryania speciosa, a plant known for its insecticidal properties since the 1940s. The primary goal was to leverage the insect ryanodine receptor, a known insecticidal target, to create a molecule with high potency, selectivity, and a favorable safety profile. This led to the discovery of the



anthranilic diamide class, with **chlorantraniliprole** being a benchmark compound first registered for use in 2008.

Chemical Synthesis

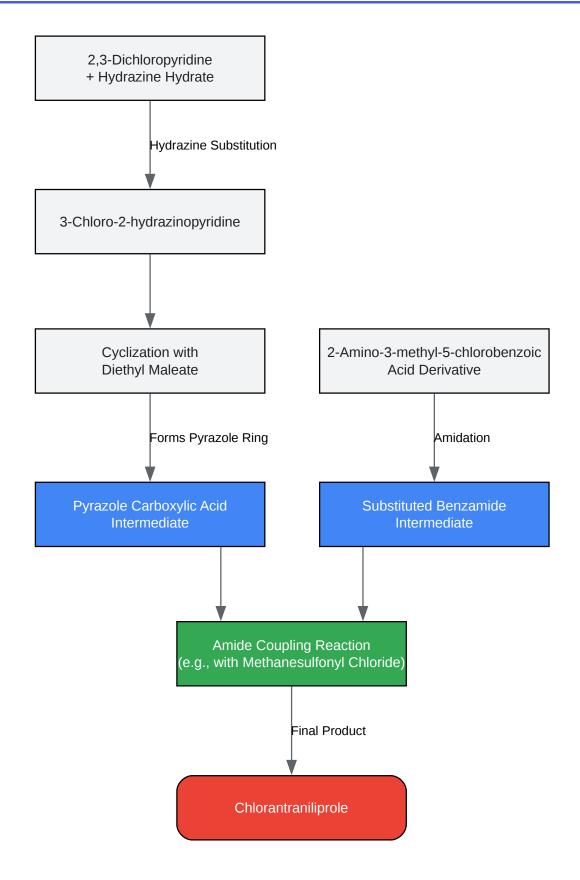
The commercial production of **chlorantraniliprole** involves a multi-step organic synthesis process centered on constructing the core anthranilic diamide structure. While various routes have been patented, a common approach involves the synthesis of two key intermediates followed by a final amide coupling reaction.

The key intermediates are:

- 1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid
- 2-amino-5-chloro-N,3-dimethylbenzamide

These intermediates are then coupled, often using a reagent like methanesulfonyl chloride, to form the final **chlorantraniliprole** molecule. Optimization of the synthesis has focused on improving yields, reducing the number of steps, and ensuring suitability for large-scale manufacturing.





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Caption: Optimized synthesis workflow for **Chlorantraniliprole**.



Mechanism of Action

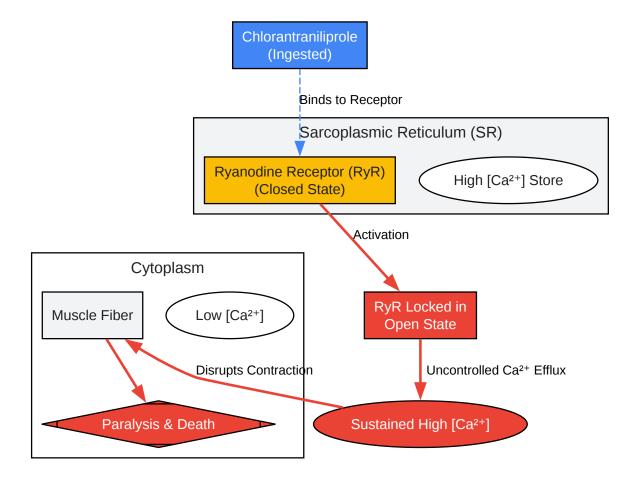
Chlorantraniliprole's insecticidal activity stems from its highly specific and potent modulation of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the sarcoplasmic reticulum that control the release of intracellular calcium (Ca²⁺), a critical step in muscle contraction.

The key events are:

- Binding: Chlorantraniliprole is ingested by the insect and binds to a specific, allosteric site
 on the RyR.
- Activation: This binding locks the RyR channel in a persistently open state.
- Uncontrolled Ca²⁺ Release: The stabilized open channel leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.
- Paralysis: The depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, insect death.

This mechanism is highly selective for insect RyRs; the binding affinity for mammalian RyRs is significantly lower (dissociation constant Kd values are approximately 100-fold larger), which is the basis for its low mammalian toxicity.





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Caption: Signaling pathway of **Chlorantraniliprole**'s mode of action.

Toxicological Profile

Chlorantraniliprole exhibits very low acute and chronic toxicity to mammals. It is not a skin or eye irritant and is not a skin sensitizer. Furthermore, extensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or immunotoxicity.

Table 1: Mammalian Toxicity Data



| Study Type | Species | Result | Reference |
|---------------------------------|-------------|--|--------------|
| Acute Oral LD50 | Rat | > 5000 mg/kg bw | |
| Acute Dermal LD50 | Rat | > 5000 mg/kg bw | |
| Acute Inhalation LC50 | Rat | > 5.1 mg/L | _ |
| 90-Day Neurotoxicity NOAEL | Rat | 1313 mg/kg bw/day (highest dose tested) | - |
| 2-Generation Reproduction NOAEL | Rat | 1199 mg/kg bw/day (highest dose tested) | _ |
| Developmental Toxicity NOAEL | Rat, Rabbit | 1000 mg/kg bw/day (highest dose tested) | - |

Table 2: Ecotoxicological Data

| Organism Group | Toxicity Level | Details | Reference |
|-----------------------|------------------------------------|---|-----------|
| Birds | Moderately Toxic / Low Toxicity | NOEC reported as 120 ppm (Bobwhite quail) and 250 ppm (Mallard). | |
| Fish | Low Toxicity | Lethality occurs at levels above water solubility. | |
| Aquatic Invertebrates | Highly Toxic | High acute and chronic toxicity to Daphnia. | _ |
| Bees | Low Toxicity | Low toxicity to bees. | |
| Earthworms | Low Toxicity | Not very toxic to most soil invertebrates. | _ |

Environmental Fate



Chlorantraniliprole is characterized as persistent and potentially mobile in both soil and aquatic environments. Its low vapor pressure indicates that volatilization is not a significant dissipation pathway.

Table 3: Environmental Fate Characteristics

| Parameter | Value | Conditions / Notes | Reference |
|---|--|---|-----------|
| Solubility | | | |
| Water | 1.023 mg/L | @ 20-25°C | |
| Half-Life (t½) | | | _ |
| Aerobic Soil Metabolism | 228 - 924 days | Laboratory studies at 25°C. | |
| Bare Ground Dissipation | 52 - 1130 days | Field studies, varies by location/soil. | _ |
| Aqueous Photolysis | 9.9 - 32.8 days | Varies with sediment type. | _ |
| Hydrolysis | Stable at pH 5 & 7; < 10 days at pH 9 | Alkaline-catalyzed hydrolysis is a major dissipation route. | _ |
| Mobility | | | _ |
| Soil Organic Carbon Partition Coefficient (Koc) | 153 - 526 L/kg | Indicates potential mobility. | |

Resistance Mechanisms

As with any widely used insecticide, resistance to **chlorantraniliprole** has been observed in several key pest populations, such as the diamondback moth (Plutella xylostella) and the striped stem borer (Chilo suppressalis). The primary mechanisms of resistance identified are:

• Target-Site Mutations: Alterations in the ryanodine receptor gene, such as point mutations (e.g., G4946E, I4790M) or deletions, can reduce the binding affinity of **chlorantraniliprole** to



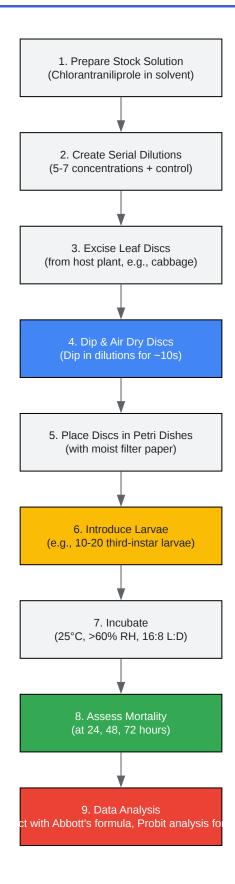
its target.

- Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and esterases, can lead to faster metabolism and clearance of the insecticide from the insect's body.
- Decreased Target Expression: Reduced mRNA expression of the RyR gene has also been associated with resistance, effectively lowering the number of available targets for the insecticide.

Appendix: Key Experimental Protocols Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy

This protocol is used to determine the lethal concentration (LC) of **chlorantraniliprole** against lepidopteran larvae.





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Caption: Experimental workflow for a leaf-dip bioassay.



Methodology:

- Stock Solution: Prepare a stock solution of technical grade **chlorantraniliprole** in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100) to ensure even distribution.
- Serial Dilutions: Create a series of at least five to seven test concentrations by diluting the stock solution with distilled water. A control group containing only water, solvent, and surfactant is essential.
- Treatment: Excise leaf discs from a suitable host plant. Dip each disc into a test solution or the control solution for approximately 10-15 seconds and allow them to air dry completely.
- Exposure: Place one treated leaf disc into a petri dish or container lined with moist filter paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration should have 3-5 replications.
- Incubation: Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark photoperiod).
- Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded.
- Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula. Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Radioligand Binding Assay for Receptor Interaction

This assay directly measures the binding affinity of **chlorantraniliprole** to its ryanodine receptor target.

Methodology:

• Tissue Preparation: Prepare microsomes rich in sarcoplasmic reticulum from insect muscle tissue (e.g., from thoracic muscle of lepidopteran species) through differential centrifugation.



- Incubation: Incubate the microsomal preparations with a radiolabeled ligand, such as [3H]chlorantraniliprole, in a suitable buffer.
- Competition Assay: To determine the binding affinity (Ki) of unlabeled chlorantraniliprole, perform competition experiments where the microsomal preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
- Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
- Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled competitor, which reflects its binding affinity for the receptor.

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